
7,8-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Descripción general
Descripción
7,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, or simply 4-one, is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. It is a derivative of benzopyran, a polycyclic aromatic compound, and has a unique chemical structure that enables it to interact with a wide range of biological molecules. 4-one has been used in a variety of laboratory experiments, including in vitro and in vivo studies, to investigate its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-one has been used in a variety of scientific research applications, including in vitro and in vivo studies. In vitro studies have been used to investigate the biochemical and physiological effects of 4-one on various biological molecules, such as proteins, enzymes, and DNA. In vivo studies have been used to investigate the effects of 4-one on the behavior of animals, such as rats and mice. 4-one has also been used to investigate the effects of drug metabolism in humans.
Mecanismo De Acción
The mechanism of action of 4-one is not yet fully understood. However, it is believed that 4-one binds to specific receptors in the body and modulates their activity. This binding is thought to be responsible for the biochemical and physiological effects of 4-one. Furthermore, 4-one is believed to interact with various enzymes and proteins, which may be responsible for its effects on drug metabolism.
Biochemical and Physiological Effects
4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various receptors, such as the serotonin 5-HT3 receptor and the GABA-A receptor. It has also been shown to interact with various enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in drug metabolism. Furthermore, 4-one has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-one has several advantages for laboratory experiments. It is easy to synthesize, is relatively inexpensive, and is stable at room temperature. Furthermore, it is non-toxic and has a low risk of side effects. However, there are also some limitations to using 4-one in laboratory experiments. It is difficult to measure its effects in vivo, as it is rapidly metabolized in the body. Furthermore, it is difficult to study its mechanism of action, as it has a complex chemical structure.
Direcciones Futuras
There are numerous potential future directions for 4-one research. One potential direction is to investigate its effects on other receptors and enzymes involved in drug metabolism. Furthermore, it could be studied in more detail to determine its mechanism of action. Additionally, 4-one could be used in combination with other drugs to investigate its potential synergistic effects. Finally, 4-one could be used to develop novel therapeutic agents for the treatment of various diseases.
Propiedades
IUPAC Name |
7,8-dimethoxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2)7-9(14)8-5-6-10(15-3)12(16-4)11(8)17-13/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMSHROQMPROQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

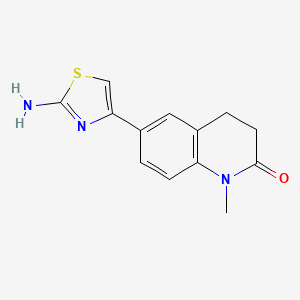
![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)

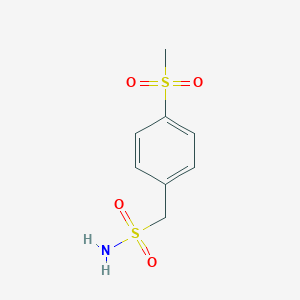

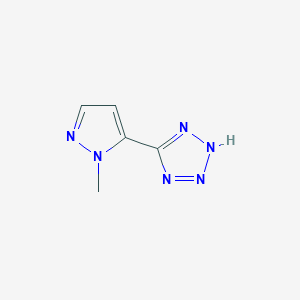

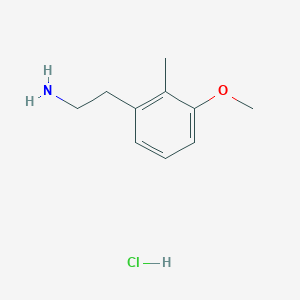
![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)

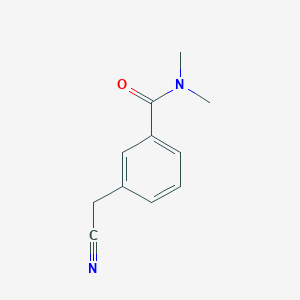
![N-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6603518.png)
